molecular formula C14H21N3O3S B13974751 tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13974751
M. Wt: 311.40 g/mol
InChI Key: XIIOZLKDSAREGL-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions.

    Coupling of the Pyrimidine and Pyrrolidine Moieties: The pyrimidine and pyrrolidine moieties are coupled using suitable coupling agents under controlled conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

tert-butyl 3-(2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-11-5-7-15-12(16-11)21-4/h5,7,10H,6,8-9H2,1-4H3

InChI Key

XIIOZLKDSAREGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)SC

Origin of Product

United States

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